(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a pentafluoroethyl group, a phenyl group, and an iodanium ion, combined with hydrogen sulfate. It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than usual.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of pentafluoroethyl iodide with iodobenzene in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions, where the iodanium ion is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or methanol, and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones or iodonium ylides, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is used as a reagent for the oxidation of phenols and other organic compounds. It is valued for its ability to selectively oxidize specific functional groups without affecting others.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in the synthesis of biologically active molecules. Its ability to introduce fluorine atoms into organic molecules makes it useful in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and selectivity make it valuable in the synthesis of complex organic compounds and polymers.
Mechanism of Action
The mechanism of action of (Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate involves the transfer of the iodanium ion to a substrate, resulting in the formation of a new carbon-iodine bond. This process is facilitated by the hypervalent nature of the iodine atom, which allows it to act as an electrophile. The molecular targets and pathways involved in its reactions depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound used as an oxidizing agent.
Iodobenzene dichloride: Known for its use in organic synthesis as a chlorinating agent.
Trifluoromethyl(phenyl)iodonium triflate: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness
(Pentafluoroethyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
Properties
CAS No. |
81807-32-1 |
---|---|
Molecular Formula |
C8H6F5IO4S |
Molecular Weight |
420.09 g/mol |
IUPAC Name |
hydrogen sulfate;1,1,2,2,2-pentafluoroethyl(phenyl)iodanium |
InChI |
InChI=1S/C8H5F5I.H2O4S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
QNTMIZIPMDGYSA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(F)(F)F)(F)F.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.